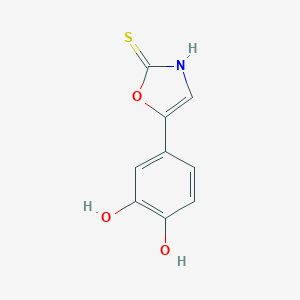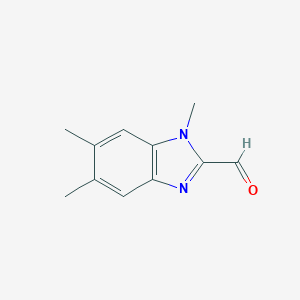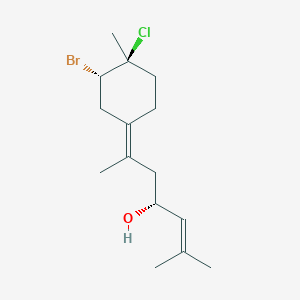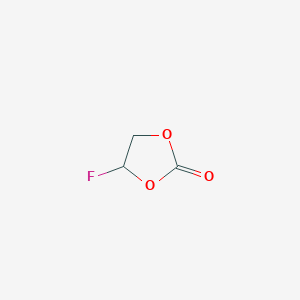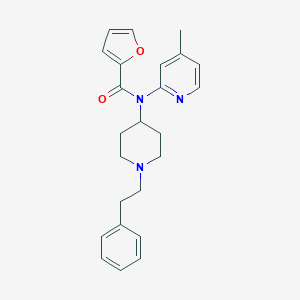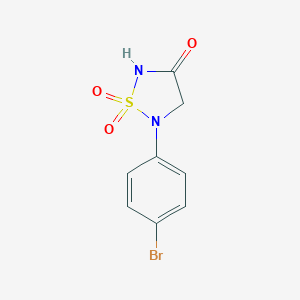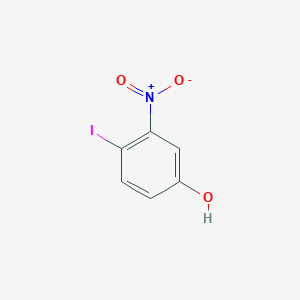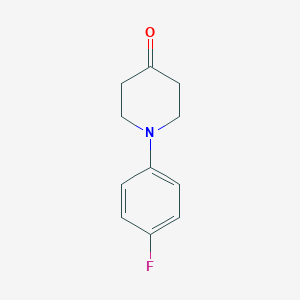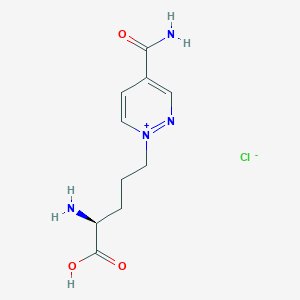
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride, commonly known as ACPD, is a chemical compound that has been extensively studied for its various applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors and has been used in several studies to understand the mechanism of action of these receptors.
作用机制
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that are activated by glutamate. Upon activation, these receptors activate various signaling pathways that lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. ACPD has been shown to activate the group I and group II metabotropic glutamate receptors, which are involved in the regulation of calcium signaling and synaptic plasticity.
生化和生理效应
The activation of metabotropic glutamate receptors by ACPD leads to various biochemical and physiological effects. These include the modulation of calcium signaling, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. ACPD has also been shown to have neuroprotective effects in several studies, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
ACPD is a potent agonist of metabotropic glutamate receptors and has been extensively used in scientific research. The advantages of using ACPD include its high potency and selectivity for metabotropic glutamate receptors. However, ACPD has some limitations, including its short half-life and the need for high concentrations to activate the receptors. These limitations can be overcome by using other agonists or modulators of metabotropic glutamate receptors.
未来方向
There are several future directions for research on ACPD and metabotropic glutamate receptors. These include the development of more potent and selective agonists and modulators of these receptors, the identification of novel signaling pathways activated by these receptors, and the exploration of the therapeutic potential of these receptors in various neurological disorders. Additionally, the role of metabotropic glutamate receptors in other physiological processes such as pain, addiction, and mood disorders can also be explored using ACPD and other tools.
合成方法
The synthesis of ACPD involves the reaction of 4-(aminocarbonyl)pyridine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain ACPD. The final product is obtained as a chloride salt by treating ACPD with hydrochloric acid.
科学研究应用
ACPD has been extensively used in scientific research as a tool to study the mechanism of action of metabotropic glutamate receptors. It has been shown to be a potent agonist of these receptors and has been used in several studies to understand the signaling pathways activated by these receptors. ACPD has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
属性
CAS 编号 |
115920-43-9 |
|---|---|
产品名称 |
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride |
分子式 |
C10H16N4O3.Cl |
分子量 |
274.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
InChI 键 |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
手性 SMILES |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
规范 SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
同义词 |
Pyridazomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




